Cas no 1566059-11-7 (4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride)

4-エチル-5-プロピル-4H-1,2,4-トリアゾール-3-スルホニルクロリドは、高反応性のスルホニルクロリド誘導体であり、有機合成において重要な中間体として利用されます。この化合物は、トリアゾール骨格にエチル基とプロピル基を有し、求核試薬との反応性に優れています。特に、アミンやアルコールとの縮合反応により、対応するスルホンアミドやスルホン酸エステルの合成に有用です。高い純度と安定性を備えており、医薬品や農薬の開発における構造改変に適しています。取り扱いには適切な保護具と換気が必要です。

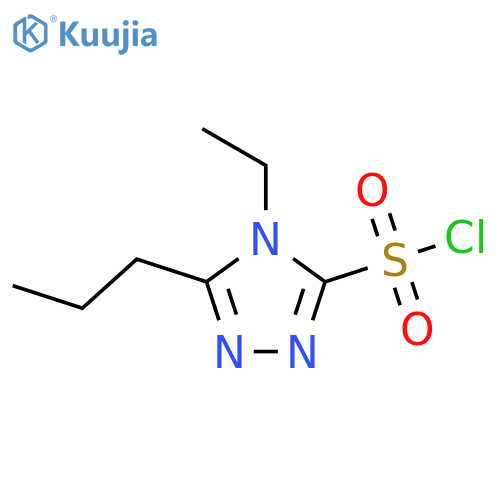

1566059-11-7 structure

商品名:4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride

4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- EN300-782677

- 1566059-11-7

- 4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride

-

- インチ: 1S/C7H12ClN3O2S/c1-3-5-6-9-10-7(11(6)4-2)14(8,12)13/h3-5H2,1-2H3

- InChIKey: NHFBLPVHGSZYOP-UHFFFAOYSA-N

- ほほえんだ: ClS(C1=NN=C(CCC)N1CC)(=O)=O

計算された属性

- せいみつぶんしりょう: 237.0338755g/mol

- どういたいしつりょう: 237.0338755g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-782677-1.0g |

4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |

1566059-11-7 | 95% | 1.0g |

$699.0 | 2024-05-22 | |

| Enamine | EN300-782677-0.1g |

4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |

1566059-11-7 | 95% | 0.1g |

$615.0 | 2024-05-22 | |

| Enamine | EN300-782677-0.25g |

4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |

1566059-11-7 | 95% | 0.25g |

$642.0 | 2024-05-22 | |

| Enamine | EN300-782677-2.5g |

4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |

1566059-11-7 | 95% | 2.5g |

$1370.0 | 2024-05-22 | |

| Enamine | EN300-782677-0.05g |

4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |

1566059-11-7 | 95% | 0.05g |

$587.0 | 2024-05-22 | |

| Enamine | EN300-782677-10.0g |

4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |

1566059-11-7 | 95% | 10.0g |

$3007.0 | 2024-05-22 | |

| Enamine | EN300-782677-0.5g |

4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |

1566059-11-7 | 95% | 0.5g |

$671.0 | 2024-05-22 | |

| Enamine | EN300-782677-5.0g |

4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |

1566059-11-7 | 95% | 5.0g |

$2028.0 | 2024-05-22 |

4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

1566059-11-7 (4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride) 関連製品

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量